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molecular formula C6H15N3O3Si B8692445 3-Azidopropyltrimethoxysilane CAS No. 76788-88-0

3-Azidopropyltrimethoxysilane

Cat. No. B8692445
M. Wt: 205.29 g/mol
InChI Key: QPSDFLMKLTXKDA-UHFFFAOYSA-N
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Patent
US04401598

Procedure details

1.0 mole of 3-chloropropyltrimethoxysilane and 1.1 moles of sodium azide were heated in the presence of 3 mole percent of the catalyst described in Example 1 (a) in 500 ml of acetonitrile for eight hours with stirring and under reflux. After separation of the salt the subsequent distillation under reduced pressure gave the 3-azidopropyltrimethoxysilane now in a yield of 95 weight percent.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].[N-:12]=[N+:13]=[N-:14].[Na+]>C(#N)C>[N:12]([CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7])=[N+:13]=[N-:14] |f:1.2|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC
Name
Quantity
1.1 mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After separation of the salt
DISTILLATION
Type
DISTILLATION
Details
the subsequent distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCC[Si](OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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